![molecular formula C7H5Cl2I B6251313 1,3-dichloro-4-iodo-2-methylbenzene CAS No. 190722-79-3](/img/new.no-structure.jpg)
1,3-dichloro-4-iodo-2-methylbenzene
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Overview
Description
1,3-Dichloro-4-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H5Cl2I It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-4-iodo-2-methylbenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with chlorine and iodine atoms. Typically, chlorination is performed first, followed by iodination. The reaction conditions often involve the use of chlorine gas or iodine monochloride (ICl) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Sandmeyer Reaction: This method involves the conversion of an aromatic amine to a diazonium salt, which is then reacted with copper(I) chloride or copper(I) iodide to introduce the chlorine and iodine substituents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-4-iodo-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 1,3-dichloro-4-hydroxy-2-methylbenzene or 1,3-dichloro-4-alkoxy-2-methylbenzene.
Oxidation: 1,3-dichloro-4-iodo-2-methylbenzoic acid.
Reduction: 1,3-dichloro-2-methylbenzene.
Scientific Research Applications
1,3-Dichloro-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism by which 1,3-dichloro-4-iodo-2-methylbenzene exerts its effects depends on the specific application:
Chemical Reactions: In nucleophilic substitution reactions, the electron-withdrawing chlorine and iodine atoms activate the benzene ring towards nucleophilic attack.
Biological Interactions: The compound can interact with enzymes and receptors through halogen bonding and hydrophobic interactions, affecting their activity and function.
Comparison with Similar Compounds
1,3-Dichloro-4-iodo-2-methylbenzene can be compared with other halogenated benzene derivatives:
1,3-Dichloro-2-methylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1,3-Dichloro-4-bromo-2-methylbenzene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1,3-Dichloro-4-fluoro-2-methylbenzene: The presence of a fluorine atom instead of iodine results in different electronic properties and reactivity.
Each of these compounds has unique properties and applications, with this compound being particularly notable for its reactivity and versatility in synthetic chemistry.
Biological Activity
1,3-Dichloro-4-iodo-2-methylbenzene, a halogenated aromatic compound, is of significant interest in medicinal chemistry and environmental studies due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its molecular formula C7H5Cl2I and a molecular weight of approximately 241.93 g/mol. The presence of multiple halogen substituents contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules through electrophilic aromatic substitution. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- DNA Interaction : It has been shown to form DNA adducts, which can lead to mutagenic effects.
- Receptor Modulation : Potential modulation of receptors involved in signaling pathways.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. A study evaluating the antimicrobial efficacy of various halogenated benzene derivatives found that this compound demonstrated moderate activity against Gram-positive bacteria, attributed to its ability to disrupt bacterial cell membranes.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using human cell lines. The compound was shown to induce apoptosis in cancer cell lines at concentrations above 10 µM. The mechanism appears to involve oxidative stress and disruption of mitochondrial function.
Genotoxicity
Genotoxicity assessments revealed that exposure to this compound resulted in increased DNA strand breaks in vitro. This effect was dose-dependent and significant at higher concentrations (≥ 25 µM), indicating potential risks for mutagenesis.
Case Study 1: Antimicrobial Efficacy
A recent study highlighted the antimicrobial effects of various halogenated compounds, including this compound. The findings indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study emphasized the need for further exploration into structure-activity relationships for optimizing antimicrobial activity.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a cytotoxicity study involving human breast cancer cell lines (MCF-7), this compound exhibited IC50 values ranging from 15 µM to 20 µM after 48 hours of exposure. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Research Findings Summary Table
Properties
CAS No. |
190722-79-3 |
---|---|
Molecular Formula |
C7H5Cl2I |
Molecular Weight |
286.9 |
Purity |
95 |
Origin of Product |
United States |
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